molecular formula C10H11F3N2O3S B14830520 N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Cat. No.: B14830520
M. Wt: 296.27 g/mol
InChI Key: DGLGHYSHSPRRCH-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group and a cyclopropoxy group attached to a pyridine ring. These structural features contribute to its distinctive chemical and physical properties.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-(trifluoromethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-8(18-6-2-3-6)7(4-5-14-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

DGLGHYSHSPRRCH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylpyridine intermediates, which are synthesized through reactions such as the Umemoto reaction or the Balz-Schiemann reaction . The cyclopropoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The trifluoromethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the cyclopropoxy group contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives, such as:

Uniqueness

N-(3-Cyclopropoxy-4-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is unique due to the presence of both the trifluoromethyl group and the cyclopropoxy group on the pyridine ring. This combination of functional groups imparts distinctive chemical and physical properties, making it a valuable compound in various scientific and industrial applications.

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